molecular formula C10H8BrN5O3 B280427 N-(5-bromo-2-pyridinyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide

N-(5-bromo-2-pyridinyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B280427
M. Wt: 326.11 g/mol
InChI Key: LNDJBVBWSSAZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-4-nitro-1-methyl-1H-pyrazole-5-carboxamide, commonly referred to as BRD-7389, is a small-molecule inhibitor that has shown promising results in scientific research. This compound is a member of the pyrazole carboxamide family of molecules and has been found to have potential applications in a variety of fields, including cancer research and drug development.

Mechanism of Action

The mechanism of action of BRD-7389 is not fully understood, but it is believed to work by inhibiting the activity of a specific enzyme called bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition by BRD-7389 may lead to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
BRD-7389 has been found to have a number of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRD-7389 in lab experiments is its specificity for BET proteins. This makes it a useful tool for studying the role of these proteins in various biological processes. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are a number of potential future directions for the research and development of BRD-7389. One area of interest is in the development of new cancer treatments based on the inhibition of BET proteins. Additionally, this compound may have potential applications in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to fully understand the potential of BRD-7389 in these areas.

Synthesis Methods

The synthesis of BRD-7389 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromo-5-nitropyridine with 4-methyl-1H-pyrazole-5-carboxylic acid, which forms the intermediate compound 2-(5-bromo-2-pyridyl)-4-methyl-5-nitropyrazole. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, BRD-7389.

Scientific Research Applications

BRD-7389 has been found to have potential applications in a variety of scientific research fields. One of the most promising areas of research for this compound is in the field of cancer research. Studies have shown that BRD-7389 can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.

Properties

Molecular Formula

C10H8BrN5O3

Molecular Weight

326.11 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C10H8BrN5O3/c1-15-9(7(5-13-15)16(18)19)10(17)14-8-3-2-6(11)4-12-8/h2-5H,1H3,(H,12,14,17)

InChI Key

LNDJBVBWSSAZFY-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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